(S)-Methyl 2-(benzylamino)-2-phenylacetate
Description
(S)-Methyl 2-(benzylamino)-2-phenylacetate (CAS No. 78907-06-9) is a chiral ester derivative with a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . Its structure features a methyl ester, a benzylamino group, and a phenyl moiety (Figure 1). The compound is primarily utilized in pharmaceutical synthesis and asymmetric catalysis due to its stereochemical properties.
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-2-phenylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-11,15,17H,12H2,1H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKILDAUSVSANBG-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(benzylamino)-2-phenylacetate typically involves the reaction of benzylamine with methyl 2-bromo-2-phenylacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the benzylamine group. The reaction is usually conducted in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of chiral catalysts and ligands can also be employed to ensure the enantioselectivity of the product, which is crucial for its application in pharmaceutical synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-(benzylamino)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2.1. Asymmetric Synthesis
One of the primary applications of (S)-Methyl 2-(benzylamino)-2-phenylacetate is in asymmetric synthesis. The compound can be utilized to produce chiral amines and other derivatives through reactions such as:
- Amidation : It can react with carboxylic acids to form amides, which are crucial in drug development.
- Enzyme-catalyzed reactions : The compound is employed in studies involving enzymes that facilitate the formation of chiral centers.
2.2. Pharmaceutical Development
The compound's structural characteristics make it a candidate for developing new pharmaceuticals. It has been investigated for:
- Antimicrobial agents : Recent studies have shown that derivatives of this compound exhibit activity against various Gram-positive and Gram-negative bacteria, making them potential leads for new antibiotics .
- Hypoglycemic agents : Research has indicated its potential in synthesizing compounds that lower blood sugar levels, relevant for diabetes treatment .
3.1. Antimicrobial Activity
A study published in MDPI demonstrated that derivatives of this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, suggesting enhanced efficacy .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound 1 | 4.5 | High |
| Compound 2 | 6.0 | Moderate |
| Compound 3 | 3.0 | Very High |
3.2. Synthesis of Chiral Amides
In a study on the direct synthesis of amides from carboxylic acids and amines, this compound was used as a starting material to produce various chiral amides with good yields, demonstrating its versatility in synthetic organic chemistry .
| Reaction Conditions | Yield (%) |
|---|---|
| Room Temperature | 70 |
| Elevated Temperature | 85 |
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(benzylamino)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(S)-Methyl 2-Hydroxy-2-Phenylacetate (CAS 21210-43-5)
- Molecular Formula : C₉H₁₀O₃
- Key Difference: Replaces the benzylamino group with a hydroxyl (-OH) group.
- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in aqueous media but reducing lipid membrane permeability. This compound is often used as a precursor in β-lactam antibiotic synthesis .
2-(Benzylamino)-2-Phenylacetamide (CAS 32153-16-5)
- Molecular Formula : C₁₅H₁₆N₂O
- Key Difference : Substitutes the methyl ester with an amide (-CONH₂) group.
- Impact : The amide group improves metabolic stability but reduces reactivity toward nucleophiles. This compound demonstrates higher thermal stability and is synthesized with yields up to 91% , indicating efficient synthetic routes .
Ethyl 2-(Diethylamino)-2-Phenylacetate (CAS 2059944-97-5)
- Molecular Formula: C₁₄H₂₁NO₂
- Key Differences: Uses an ethyl ester and a diethylamino group instead of methyl and benzylamino.
- Impact: The ethyl ester increases lipophilicity, while the bulkier diethylamino group may hinder steric interactions in chiral environments. This compound is explored in anticholinergic drug development .
Stereochemical and Salt Form Variations
(R)-Methyl 2-(Benzylamino)-2-Phenylacetate Hydrochloride (CAS 121440-91-3)
- Molecular Formula: C₁₆H₁₈ClNO₂
- Key Differences : Enantiomeric (R-configuration) and hydrochloride salt form.
- Impact : The R-enantiomer may exhibit divergent biological activity in chiral environments (e.g., enzyme inhibition). The hydrochloride salt improves crystallinity and shelf stability compared to the free base .
(R)-Benzyl 2-Hydroxy-2-Phenylacetate (CAS 97415-09-3)
- Molecular Formula : C₁₅H₁₄O₃
- Key Differences: Benzyl ester replaces the methyl ester, and a hydroxyl group substitutes the benzylamino.
- Impact : The benzyl ester enhances lipophilicity, making it suitable for prodrug formulations. The hydroxyl group introduces acidity (pKa ~3–4), influencing ionization under physiological conditions .
Substituent and Reactivity Variations
Methyl Benzoylformate (Methyl 2-Oxo-2-Phenylacetate)
- Molecular Formula : C₉H₈O₃
- Key Difference: Replaces the benzylamino group with a ketone (-CO).
- Impact : The ketone increases electrophilicity, making it reactive toward nucleophiles (e.g., Grignard reagents). This compound is used in ketone-based cross-coupling reactions .
Methyl 2-[2-(Benzylsulfamoyl)-4,5-Dimethoxyphenyl]Acetate (CAS 477887-68-6)
- Molecular Formula: C₁₈H₂₁NO₆S
- Key Differences : Incorporates a sulfamoyl group and dimethoxy substituents.
- Impact : The sulfamoyl group enhances hydrogen-bonding and target specificity, while methoxy groups increase steric bulk and electron-donating effects. This compound is studied for kinase inhibition .
Data Table: Comparative Analysis
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Applications |
|---|---|---|---|---|---|
| (S)-Methyl 2-(benzylamino)-2-phenylacetate | 78907-06-9 | C₁₆H₁₇NO₂ | 255.31 | Methyl ester, benzylamino | Chiral synthesis, catalysis |
| (S)-Methyl 2-hydroxy-2-phenylacetate | 21210-43-5 | C₉H₁₀O₃ | 166.18 | Methyl ester, hydroxyl | β-Lactam precursors |
| 2-(Benzylamino)-2-phenylacetamide | 32153-16-5 | C₁₅H₁₆N₂O | 240.30 | Amide, benzylamino | Metabolic studies |
| Ethyl 2-(diethylamino)-2-phenylacetate | 2059944-97-5 | C₁₄H₂₁NO₂ | 235.32 | Ethyl ester, diethylamino | Anticholinergic agents |
| (R)-Methyl 2-(benzylamino)-2-phenylacetate HCl | 121440-91-3 | C₁₆H₁₈ClNO₂ | 291.77 | Methyl ester, benzylamino (R) | Salt-stable drug formulations |
| Methyl benzoylformate | 15206-55-0 | C₉H₈O₃ | 164.16 | Methyl ester, ketone | Cross-coupling reactions |
Research Findings and Implications
- Synthetic Efficiency: 2-(Benzylamino)-2-phenylacetamide achieves synthesis yields up to 91%, highlighting robust methodologies .
- Enantiomer Specificity : The (R)-enantiomer hydrochloride salt (CAS 121440-91-3) demonstrates enhanced stability, critical for long-term storage in drug development .
- Reactivity Trends: Methyl benzoylformate’s ketone group facilitates nucleophilic additions, whereas the benzylamino group in the parent compound supports asymmetric catalysis .
- Biological Activity: Ethyl 2-(diethylamino)-2-phenylacetate’s bulkier substituents may reduce CNS penetration, making it suitable for peripheral anticholinergic applications .
Biological Activity
(S)-Methyl 2-(benzylamino)-2-phenylacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol. The compound features a chiral center, which is significant for its biological activity. Its structure is characterized by the presence of a benzylamino group attached to a phenylacetate moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation .
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains, indicating its possible application in treating infections. Research indicates that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Studies have demonstrated that this compound can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing strong bactericidal activity, particularly against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 8 | High |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Moderate |
| Acinetobacter baumannii | 64 | Low |
Anti-inflammatory Activity
In vitro studies using BV-2 microglial cells showed that this compound significantly reduced the production of inflammatory markers when exposed to lipopolysaccharide (LPS). This suggests its potential as an anti-inflammatory agent in neurodegenerative diseases .
Q & A
Q. What are the recommended synthetic routes for enantioselective synthesis of (S)-Methyl 2-(benzylamino)-2-phenylacetate?
- Methodological Answer : The compound can be synthesized via N-protection of glycine esters followed by enantioselective condensation. For example:
- Step 1 : React glycine methyl ester with benzyl bromide under basic conditions (e.g., K₂CO₃) to form methyl 2-(benzylamino)acetate .
- Step 2 : Introduce the phenyl group via aza-Michael addition or coupling reactions. Enantiomeric purity is achieved using chiral auxiliaries or catalysts. For instance, methyl (S)-2-amino-2-phenylacetate hydrochloride was used as a chiral precursor in analogous syntheses .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate) and confirm enantiopurity using chiral HPLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the benzylamino and phenyl group positions. Key signals include δ ~3.7 ppm (ester -OCH₃) and aromatic protons at δ ~7.2-7.4 ppm .
- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻) .
Q. What are the best practices for handling and storing this compound?
- Methodological Answer :
- Handling : Use inert atmosphere (N₂/Ar) to prevent oxidation. Hydrochloride salt forms (e.g., methyl (S)-2-amino-2-phenylacetate hydrochloride) enhance stability and solubility in aqueous buffers .
- Storage : Store at -20°C in amber vials to avoid light-induced degradation. For long-term stability, lyophilize and keep under desiccation .
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated during synthesis?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures .
- Polarimetry : Measure specific rotation ([α]D²⁵) and cross-reference with literature values for the (S)-enantiomer .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, especially for novel derivatives .
Q. How can contradictory data on reaction yields be resolved when varying substituents (e.g., nitro vs. methoxy groups)?
- Methodological Answer :
- Steric/Electronic Analysis : Use Hammett plots to correlate substituent effects (σ values) with reaction rates. For example, electron-withdrawing groups (e.g., -NO₂) may slow aza-Michael additions due to reduced nucleophilicity .
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to optimize activation energy. Ethyl 2-(benzylamino)-2-(4-nitrophenyl)-2-phenylacetate showed higher yields in DMF due to improved solubility .
Q. What mechanistic insights explain the role of the azetidine ring in derivatives of this compound?
- Methodological Answer :
- Conformational Rigidity : The azetidine ring imposes torsional strain, favoring specific transition states in cyclization reactions. This was observed in methyl 2-(azetidin-3-yl)-2-phenylacetate derivatives during aza-Michael additions .
- Hydrogen Bonding : The ring’s NH group can stabilize intermediates via intramolecular H-bonding, as seen in IR studies (δ ~3379 cm⁻¹) .
Q. What strategies minimize racemization during esterification or coupling reactions?
- Methodological Answer :
- Low-Temperature Reactions : Perform steps at 0–4°C to reduce thermal epimerization .
- Proton Sponge Additives : Use 1,8-bis(dimethylamino)naphthalene to scavenge HCl, preventing acid-catalyzed racemization .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) can achieve >99% enantioselectivity in ester hydrolysis/formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
